

Application Notes and Protocols: Nitration of 1-Bromo-3,5-di-tert-butylbenzene

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Compound of Interest

Compound Name: *1-Bromo-3,5-di-tert-butyl-2-nitrobenzene*

Cat. No.: *B515220*

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Abstract

This document provides a detailed experimental protocol for the nitration of 1-bromo-3,5-di-tert-butylbenzene to synthesize 1-bromo-3,5-di-tert-butyl-2-nitrobenzene. The protocol outlines the necessary reagents, equipment, and step-by-step procedures for the reaction, work-up, and purification of the product. This information is intended for researchers and scientists in the fields of organic chemistry and drug development.

Introduction

Aromatic nitro compounds are crucial intermediates in the synthesis of a wide range of organic molecules, including pharmaceuticals, dyes, and agrochemicals. The nitration of substituted benzenes is a fundamental electrophilic aromatic substitution reaction. The regiochemical outcome of this reaction is governed by the electronic and steric effects of the substituents on the aromatic ring.

In the case of 1-bromo-3,5-di-tert-butylbenzene, the two bulky tert-butyl groups at the meta positions and the deactivating but ortho,para-directing bromine atom present a unique substitution pattern. The steric hindrance from the tert-butyl groups is expected to be a dominant factor in directing the incoming nitro group. The most probable product of mononitration is 1-bromo-3,5-di-tert-butyl-2-nitrobenzene, where the nitro group is introduced at the sterically least hindered position, ortho to the bromine atom and meta to the two tert-butyl groups.

This protocol details a standard method for the nitration of 1-bromo-3,5-di-tert-butylbenzene using a mixture of nitric acid and sulfuric acid.

Reaction Scheme

Reaction: Nitration of 1-bromo-3,5-di-tert-butylbenzene to yield 1-bromo-3,5-di-tert-butyl-2-nitrobenzene.

Experimental Protocol

3.1. Materials and Equipment

- Reagents:
 - 1-bromo-3,5-di-tert-butylbenzene
 - Concentrated sulfuric acid (98%)
 - Concentrated nitric acid (70%)
 - Dichloromethane (DCM)
 - Saturated aqueous sodium bicarbonate (NaHCO_3) solution
 - Anhydrous magnesium sulfate (MgSO_4)
 - Ice
- Equipment:
 - Round-bottom flask
 - Magnetic stirrer and stir bar
 - Dropping funnel
 - Ice bath
 - Separatory funnel

- Rotary evaporator
- Standard glassware for extraction and filtration
- Melting point apparatus
- NMR spectrometer and/or GC-MS for product characterization

3.2. Procedure

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-bromo-3,5-di-tert-butylbenzene (1.0 eq) in dichloromethane. Cool the flask in an ice bath with stirring.
- **Preparation of Nitrating Mixture:** In a separate flask, carefully add concentrated sulfuric acid (3.0 eq) to concentrated nitric acid (1.2 eq) while cooling in an ice bath. This mixture should be prepared fresh and handled with extreme caution in a fume hood.
- **Addition of Nitrating Agent:** Slowly add the cold nitrating mixture dropwise to the stirred solution of 1-bromo-3,5-di-tert-butylbenzene over a period of 30-60 minutes. Maintain the reaction temperature between 0 and 5 °C throughout the addition.
- **Reaction Monitoring:** After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Quenching:** Carefully pour the reaction mixture over a mixture of crushed ice and water with vigorous stirring.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
- **Washing:** Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

- Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

3.3. Characterization

The purified product, 1-bromo-3,5-di-tert-butyl-2-nitrobenzene, should be characterized by appropriate analytical techniques, such as ^1H NMR, ^{13}C NMR, and mass spectrometry, to confirm its structure and purity. The melting point of the purified solid should also be determined.

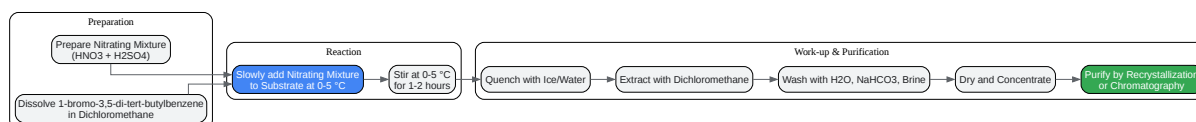
Data Presentation

Parameter	Value
Reactants	
1-bromo-3,5-di-tert-butylbenzene	1.0 eq
Concentrated Nitric Acid (70%)	1.2 eq
Concentrated Sulfuric Acid (98%)	3.0 eq
Reaction Conditions	
Solvent	Dichloromethane
Temperature	0-5 °C
Reaction Time	1-2 hours
Work-up	
Quenching	Ice/Water
Extraction Solvent	Dichloromethane
Washing Agents	Water, Sat. NaHCO_3 , Brine
Purification	
Method	Recrystallization or Column Chromatography
Expected Product	1-bromo-3,5-di-tert-butyl-2-nitrobenzene

Safety Precautions

- This experiment must be performed in a well-ventilated fume hood.
- Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
- Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
- The reaction is exothermic and requires careful temperature control to prevent runaway reactions and the formation of dinitrated byproducts.

Visualizations



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Caption: Experimental workflow for the nitration of 1-bromo-3,5-di-tert-butylbenzene.

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